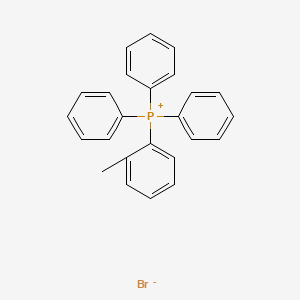
(2-Methylphenyl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylphenyl)(triphenyl)phosphanium bromide is an organophosphorus compound with the chemical formula C25H22BrP. It is a white solid that is soluble in polar organic solvents. This compound is a bromide salt of a phosphonium cation and is used in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
(2-Methylphenyl)(triphenyl)phosphanium bromide is synthesized by treating triphenylphosphine with 2-methylbromobenzene. The reaction typically occurs in a polar organic solvent such as dichloromethane or acetonitrile. The general reaction is as follows:
Ph3P+2−CH3C6H4Br→(2−CH3C6H4)Ph3P+Br−
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
化学反应分析
Types of Reactions
(2-Methylphenyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the bromide ion.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and its derivatives.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
(2-Methylphenyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for phosphonium-based ionic liquids.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of flame retardants and as a catalyst in polymerization reactions.
作用机制
The mechanism of action of (2-Methylphenyl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can stabilize negative charges, making it a useful intermediate in many organic synthesis reactions. The bromide ion can be easily replaced by other nucleophiles, allowing for the formation of a wide range of derivatives.
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of a 2-methylphenyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of a 2-methylphenyl group.
Phenyltriphenylphosphonium bromide: Contains a phenyl group instead of a 2-methylphenyl group.
Uniqueness
(2-Methylphenyl)(triphenyl)phosphanium bromide is unique due to the presence of the 2-methylphenyl group, which can influence the reactivity and stability of the compound. This structural variation can lead to different chemical properties and applications compared to its similar compounds.
属性
CAS 编号 |
188962-84-7 |
|---|---|
分子式 |
C25H22BrP |
分子量 |
433.3 g/mol |
IUPAC 名称 |
(2-methylphenyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H22P.BrH/c1-21-13-11-12-20-25(21)26(22-14-5-2-6-15-22,23-16-7-3-8-17-23)24-18-9-4-10-19-24;/h2-20H,1H3;1H/q+1;/p-1 |
InChI 键 |
VDRZXZXMHDKJLN-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=CC=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


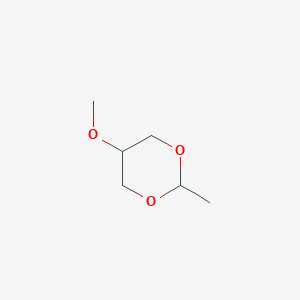
![Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]-](/img/structure/B12565404.png)
![2-[(2-Bromobenzyl)amino]-2-thiazoline](/img/structure/B12565410.png)
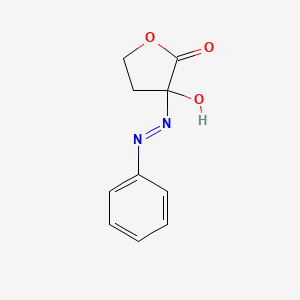
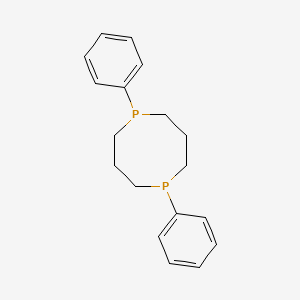
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
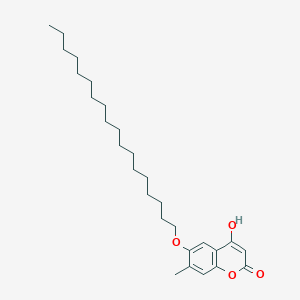
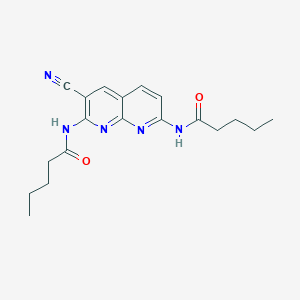

![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)

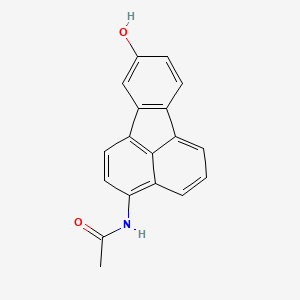
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-1-[(1R,2E,4S)-5-(methoxymethoxy)-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,4S,7aR)-](/img/structure/B12565456.png)

